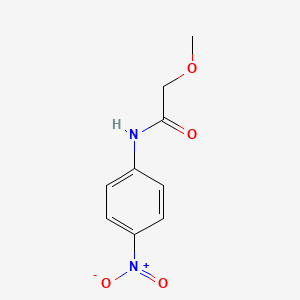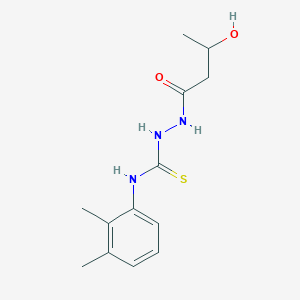
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PABA/NO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nitric oxide donors, which are known to exhibit various biological effects.
Mécanisme D'action
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO exerts its biological effects by releasing nitric oxide (NO) in the body. NO is a potent vasodilator, which helps to relax the smooth muscles of blood vessels and increase blood flow. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO also activates the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in regulating various physiological processes such as platelet aggregation, smooth muscle relaxation, and immune response.
Biochemical and Physiological Effects:
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the cGMP pathway. In addition, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in lab experiments is its ability to release NO in a controlled manner. This allows researchers to study the effects of NO on various biological processes without the risk of toxicity associated with other NO donors. However, one of the limitations of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is its instability in aqueous solutions, which can lead to the formation of unwanted by-products.
Orientations Futures
There are several future directions for the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in scientific research. One of the areas of interest is the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of cardiovascular diseases. Another area of interest is the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in combination with other drugs to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various cancers and infectious diseases.
Conclusion:
In conclusion, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biological effects and has been extensively studied for its use in various diseases. The controlled release of NO makes it an ideal candidate for various lab experiments, although its instability in aqueous solutions is a limitation. Future research should focus on the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various diseases and in combination with other drugs.
Applications De Recherche Scientifique
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been investigated for its potential use in cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
IUPAC Name |
1-[(4-butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-4-14-25-18-12-10-17(11-13-18)19(24)22-23-20(26)21-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSAEEMGRCQNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)



![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4117662.png)
![methyl 2-({[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117676.png)

![N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117685.png)